molecular formula C24H26ClN5O3 B2968635 2-(3-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide CAS No. 1105230-49-6

2-(3-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide

Cat. No.: B2968635
CAS No.: 1105230-49-6
M. Wt: 467.95
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the triazoloquinazoline class, characterized by a fused triazole-quinazoline core. Key structural features include:

  • Isobutyl group on the carboxamide (N-isobutyl): Contributes to steric bulk, possibly improving metabolic stability.
  • Isopropyl group at position 4: Modulates solubility and steric effects.

Triazoloquinazolines are frequently explored as kinase inhibitors or anticancer agents due to their ability to disrupt ATP-binding pockets. The chlorine atom in the benzyl group may enhance target affinity, while the branched alkyl chains (isobutyl/isopropyl) could influence pharmacokinetic properties like membrane permeability and half-life .

Properties

IUPAC Name

2-[(3-chlorophenyl)methyl]-N-(2-methylpropyl)-1,5-dioxo-4-propan-2-yl-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26ClN5O3/c1-14(2)12-26-21(31)17-8-9-19-20(11-17)30-23(29(15(3)4)22(19)32)27-28(24(30)33)13-16-6-5-7-18(25)10-16/h5-11,14-15H,12-13H2,1-4H3,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTFBKCZHCFCTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C3=NN(C(=O)N23)CC4=CC(=CC=C4)Cl)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

The compound 2-(3-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide is a member of the triazoloquinazoline family. This class of compounds has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this specific compound based on available literature and research findings.

  • Molecular Formula : C24H26ClN5O3
  • Molecular Weight : 467.95 g/mol
  • IUPAC Name : this compound

Biological Activity Overview

Research indicates that compounds within the triazoloquinazoline family exhibit a range of biological activities including:

  • Antitumor Activity : Several studies have reported that triazoloquinazoline derivatives can inhibit tumor cell proliferation. For instance, compounds similar to the one have shown significant antiproliferative effects against various cancer cell lines in both 2D and 3D culture systems. The IC50 values for related compounds often fall within the low micromolar range (e.g., 2.12 ± 0.21 μM for A549 lung cancer cells) .
  • Antimicrobial Activity : Some derivatives have demonstrated antimicrobial properties against a variety of pathogenic bacteria and fungi. This activity is often attributed to their ability to disrupt cellular processes in microorganisms.

Antitumor Activity

A study evaluating the biological activity of related compounds found that:

  • Compounds with chlorine substitutions exhibited enhanced activity against lung cancer cell lines (A549, HCC827) with IC50 values indicating potent effects .
  • The presence of different substituents influenced the selectivity and potency of these compounds.

Antimicrobial Activity

Research has also highlighted:

  • The ability of certain triazoloquinazolines to inhibit bacterial growth effectively. The mechanism often involves interference with DNA replication or protein synthesis in bacteria.

Case Study 1: Antiproliferative Effects

In a comparative study involving various triazoloquinazoline derivatives:

  • Compound A (similar structure) showed an IC50 value of 6.75 μM against A549 cells in a 2D assay format.
  • In contrast, the same compound exhibited reduced efficacy (IC50 = 20.46 μM) in a 3D spheroid model, indicating the importance of assay conditions in evaluating drug efficacy .

Case Study 2: Antimicrobial Screening

A separate investigation into antimicrobial properties revealed:

  • Compound B displayed significant activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) below 10 μg/mL.
  • The study emphasized structure-activity relationships that suggest modifications could enhance antimicrobial potency.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The compound in (CAS 1223851-53-3) shares the triazoloquinazoline scaffold but differs in substituents:

Feature Target Compound Compound
Position 2 Substituent 3-Chlorobenzyl (electron-withdrawing, halogen interaction potential) 4-Methylbenzyl (electron-donating, increased lipophilicity)
Carboxamide Group N-Isobutyl (branched alkyl, higher steric hindrance) N-Isopropyl (smaller alkyl group, reduced steric bulk)
Position 4 Substituent Isopropyl (moderate steric effect) 2-(Cyclopentylamino)-2-oxoethyl (bulky cyclic group, potential hydrogen bonding)

Pharmacological Implications

  • Binding Affinity : The 3-chlorobenzyl group in the target compound may confer stronger target binding via halogen interactions compared to the 4-methylbenzyl group in , which relies on hydrophobic interactions .
  • Metabolic Stability: The isobutyl group (target) is less prone to oxidative metabolism than the cyclopentylamino group (), which contains a secondary amine susceptible to enzymatic degradation.
  • Solubility: The isopropyl group (target) offers moderate hydrophobicity (logP ~3.5 estimated), whereas the cyclopentylamino-oxoethyl chain () may reduce solubility due to increased molecular weight and polarity.

Pharmacokinetic Properties (Hypothetical Data)

Property Target Compound Compound
Molecular Weight ~520 g/mol ~580 g/mol
logP (Predicted) 3.8 4.2
Half-life (in vitro) 12 hours (hepatic microsomes) 8 hours (hepatic microsomes)

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for optimizing the yield of 2-(3-chlorobenzyl)-N-isobutyl-4-isopropyl-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide?

  • Methodological Answer : Utilize stepwise condensation and cyclization reactions under inert atmospheres (e.g., nitrogen) to minimize side reactions. Monitor reaction progress via TLC or HPLC, and purify intermediates via column chromatography using silica gel (60–120 mesh) with ethyl acetate/hexane gradients. Yield optimization can be achieved by controlling stoichiometric ratios (e.g., 1:1.2 for triazole-quinazoline precursors) and reaction temperatures (70–90°C) .

Q. How should researchers interpret spectral data (e.g., 1^1H NMR, LC-MS) to confirm the structural integrity of this compound?

  • Methodological Answer : Compare experimental 1^1H NMR peaks with computational predictions (e.g., DFT-based chemical shift calculations). For LC-MS, ensure the molecular ion peak matches the exact mass (e.g., calculated [M+H]+^+ = 512.14 Da). Key NMR signals include aromatic protons (δ 7.2–8.1 ppm for chlorobenzyl), isopropyl methyl groups (δ 1.2–1.4 ppm), and carboxamide NH (δ 10.2–10.5 ppm) .

Q. What in vitro assays are suitable for preliminary evaluation of antimicrobial activity?

  • Methodological Answer : Use standardized broth microdilution assays (CLSI guidelines) with Mueller–Hinton agar and reference strains (e.g., Staphylococcus aureus ATCC 25923, Candida albicans ATCC 10231). Test compound solubility in DMSO/DMF (≤5% v/v) and include positive controls (e.g., ketoconazole for fungi, nitrofurantoin for bacteria). Report MIC values in µg/mL with triplicate replicates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of triazoloquinazoline derivatives?

  • Methodological Answer : Systematically vary substituents at the chlorobenzyl (e.g., electron-withdrawing groups at para position) and isobutyl moieties. Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., fungal CYP51 or bacterial dihydrofolate reductase). Validate SAR hypotheses via parallel synthesis and bioactivity assays .

Q. What computational approaches resolve contradictions in experimental vs. predicted solubility or reactivity data?

  • Methodological Answer : Apply COSMO-RS (Conductor-like Screening Model for Real Solvents) to predict solubility in polar/nonpolar solvents. Compare with experimental shake-flask method results. For reactivity discrepancies, use DFT (B3LYP/6-31G*) to model transition states and identify steric/electronic barriers in key reactions (e.g., cyclization steps) .

Q. How should researchers address inconsistencies in antimicrobial activity across different microbial strains?

  • Methodological Answer : Perform transcriptomic profiling (RNA-seq) of treated vs. untreated microbial cells to identify differential gene expression (e.g., efflux pumps, target mutations). Cross-reference with metabolomics (LC-MS/MS) to detect compound degradation or metabolite interference. Validate hypotheses using isogenic knockout strains .

Safety and Handling Protocols

Q. What safety precautions are critical during handling and storage of this compound?

  • Methodological Answer : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles. Store in airtight containers under inert gas (argon) at –20°C to prevent hydrolysis. Avoid electrostatic discharge by grounding equipment. For spills, neutralize with activated carbon and dispose as hazardous waste (EPA guidelines) .

Experimental Design and Optimization

Q. What statistical models are effective for optimizing reaction conditions in flow-chemistry synthesis?

  • Methodological Answer : Implement a Box-Behnken design (BBD) or central composite design (CCD) to evaluate variables (temperature, flow rate, catalyst loading). Use ANOVA to identify significant factors and response surface methodology (RSM) to predict optimal conditions. Validate with continuous-flow reactors (e.g., microfluidic systems) .

Data Analysis and Reporting

Q. How should researchers standardize data reporting for reproducibility in triazoloquinazoline studies?

  • Methodological Answer : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable). Report raw spectral data (e.g., NMR FID files), crystal structures (CCDC deposition), and assay protocols (MIAME/MIQC guidelines). Use platforms like Zenodo or Figshare for open-data archiving .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.